3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable benzaldehyde derivative, followed by cyclization and functional group modifications to introduce the tetrazole moiety. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-3-methyl-2(1H)-quinazolinone
- 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline
- 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-(2-nitrophenyl)ethanone
Uniqueness
Compared to similar compounds, 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone stands out due to its tetrazole substitution, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C18H17N5O/c1-13-19-20-21-23(13)17-8-4-7-15(11-17)18(24)22-10-9-14-5-2-3-6-16(14)12-22/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
GPHBSWLKZPUDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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